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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152 Get Quote

An In-depth Technical Guide to 2-(3-Bromophenoxymethyl)oxirane

Introduction
2-(3-Bromophenoxymethyl)oxirane is an organic chemical compound featuring a

bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly

strained three-membered heterocycle, making it susceptible to ring-opening reactions with a

variety of nucleophiles. This reactivity, combined with the physicochemical properties imparted

by the bromophenyl moiety, makes this compound and its derivatives valuable intermediates in

organic synthesis and potential candidates in medicinal chemistry and materials science. This

guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and

potential applications.

Chemical and Physical Properties
The fundamental properties of 2-(3-Bromophenoxymethyl)oxirane are summarized below.

While specific experimental data for this exact compound is not widely published, the data

presented is based on closely related analogs and computational predictions.
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Property Value

IUPAC Name 2-(3-Bromophenoxymethyl)oxirane

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

CAS Number Not available (for the racemate)

1024843-97-7 (for the (S)-enantiomer)[1]

Appearance
Expected to be a colorless to pale yellow liquid

or low-melting solid

Canonical SMILES C1C(O1)COC2=CC(=CC=C2)Br

Spectroscopic Data
While the specific spectra for 2-(3-Bromophenoxymethyl)oxirane are not readily available in

public databases, the expected characteristic peaks based on analogous structures are

presented below. These values are for reference and would require experimental verification.

¹H NMR

(CDCl₃, 400

MHz)

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

Aromatic-H ~7.3-7.0 Multiplet 4H -

-O-CH₂- (oxirane

side)
~4.25 / ~3.95

Doublet of

doublets
1H / 1H

J ≈ 11, 3 / J ≈ 11,

6

-CH- (oxirane) ~3.35 Multiplet 1H -

-CH₂- (oxirane) ~2.90 / ~2.75
Doublet of

doublets
1H / 1H

J ≈ 5, 4 / J ≈ 5,

2.5
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¹³C NMR (CDCl₃, 101 MHz) Expected Chemical Shift (δ, ppm)

Aromatic C-O ~157

Aromatic C-Br ~122

Aromatic C-H ~131, 124, 116, 113

-O-CH₂- ~69

-CH- (oxirane) ~50

-CH₂- (oxirane) ~45

Synthesis
The most common and efficient method for synthesizing 2-(3-Bromophenoxymethyl)oxirane
is via a Williamson ether synthesis. This involves the reaction of 3-bromophenol with an

epihalohydrin, such as epibromohydrin or epichlorohydrin, in the presence of a base.

General Experimental Protocol: Synthesis from 3-
Bromophenol and Epibromohydrin
This protocol is adapted from a general procedure for the synthesis of aryl glycidyl ethers.[2]

Materials:

3-Bromophenol (1.0 eq)

Epibromohydrin (2.5 eq)

Potassium carbonate (K₂CO₃, 3.0 eq)

Butanone (or Acetone, DMF) as solvent

Procedure:

An oven-dried flask is charged with 3-bromophenol (1.0 eq) and the chosen solvent (e.g.,

butanone, 5 mL/mmol of phenol).
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Anhydrous potassium carbonate (3.0 eq) is added to the solution, followed by

epibromohydrin (2.5 eq).

The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, the mixture is cooled to room temperature and filtered to

remove the inorganic salts.

The solvent is removed from the filtrate under reduced pressure.

The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed

with water and brine, and dried over anhydrous sodium sulfate.

The solvent is evaporated, and the resulting residue is purified by silica gel column

chromatography to yield 2-(3-Bromophenoxymethyl)oxirane.
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Synthesis Workflow

3-Bromophenol +
Epibromohydrin +

K₂CO₃ (Base)

Heat (80 °C)
Stir (12-24h)

Butanone
(Solvent)

Filtration &
Solvent Removal

Column Chromatography

2-(3-Bromophenoxymethyl)oxirane

Click to download full resolution via product page

A generalized workflow for the synthesis of 2-(3-Bromophenoxymethyl)oxirane.

Chemical Reactivity: Epoxide Ring-Opening
The chemical reactivity of 2-(3-Bromophenoxymethyl)oxirane is dominated by the strained

three-membered epoxide ring. This ring can be opened by a wide range of nucleophiles under

either acidic or basic conditions, making it a versatile synthetic intermediate.[3][4]

Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The

nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is a highly

regioselective process.
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General Protocol (Reaction with a Nucleophile, Nu⁻):

2-(3-Bromophenoxymethyl)oxirane is dissolved in a suitable solvent.

A strong nucleophile (e.g., an alkoxide, amine, or Grignard reagent) is added to the solution.

The reaction proceeds, often at room temperature, to open the epoxide ring.

An acidic workup is typically required to protonate the resulting alkoxide.

Base-Catalyzed Ring-Opening (Sₙ2)

Epoxide

[Transition State]

 Attack at less
 substituted carbon

Nucleophile
(Nu⁻)

Alkoxide Intermediate

Final Product (after workup)

 Protonation (H⁺)

Click to download full resolution via product page

Mechanism of base-catalyzed epoxide ring-opening.

Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring

towards nucleophilic attack. The nucleophile then attacks the epoxide. For an epoxide like this
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with a primary and a secondary carbon, the reaction proceeds via a mechanism with significant

Sₙ2 character. The nucleophile attacks the carbon atom that can better stabilize a partial

positive charge, which is typically the more substituted carbon; however, with only primary and

secondary carbons, attack at the less hindered primary carbon can also occur. The

regioselectivity is often less pronounced than in base-catalyzed reactions.[3]

General Protocol (Reaction with a Nucleophile, Nu-H, and Acid Catalyst):

2-(3-Bromophenoxymethyl)oxirane is dissolved in a suitable protic solvent (e.g., water,

alcohol).

A catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is added.

The nucleophile (which can be the solvent itself) attacks the protonated epoxide.

The reaction mixture is stirred until the starting material is consumed.

A basic workup is performed to neutralize the acid and isolate the product.
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Acid-Catalyzed Ring-Opening

Epoxide

Protonated Epoxide

H⁺ (Acid)

 Protonation

Product Complex

 Nucleophilic Attack

Nucleophile (Nu-H)

Final Product

 Deprotonation

Click to download full resolution via product page

Mechanism of acid-catalyzed epoxide ring-opening.

Biological Activity and Applications
While specific studies on the biological activity of 2-(3-Bromophenoxymethyl)oxirane are

limited, related bromophenol and epoxide-containing compounds are known for a range of

biological effects.

Antioxidant and Anticancer Potential: Derivatives of bromophenols, which are natural

metabolites in marine algae, have been synthesized and shown to possess antioxidant and

anticancer activities.[5] Some of these derivatives have demonstrated the ability to mitigate

oxidative damage in cells and induce apoptosis in cancer cell lines.[5]

Enzyme Inhibition: The reactive epoxide ring can act as an electrophile, forming covalent

bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes.
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This makes oxirane-containing molecules candidates for irreversible enzyme inhibitors.

Building Blocks in Medicinal Chemistry: Aryl glycidyl ethers are common structural motifs and

key intermediates in the synthesis of various pharmaceuticals, particularly beta-blockers. The

specific stereochemistry of the oxirane is often crucial for biological activity.

The presence of the bromine atom can enhance biological activity through halogen bonding

and by increasing the lipophilicity of the molecule, which can improve cell membrane

permeability. Further research is warranted to explore the specific therapeutic potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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